Acide Amino-PEG9

Vue d'ensemble

Description

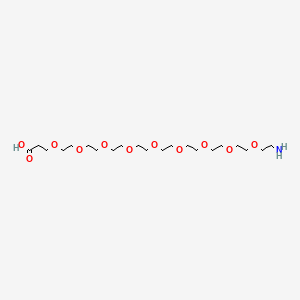

Amino-PEG9-acid is a polyethylene glycol (PEG) derivative that contains an amino group at one end and a carboxylic acid group at the other end. This compound is highly soluble in water and is commonly used as a linker in various biochemical and pharmaceutical applications. The amino group can react with activated esters to form stable amide bonds, making it a versatile reagent in bioconjugation and drug delivery systems .

Applications De Recherche Scientifique

Amino-PEG9-acid has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Amino-PEG9-acid is a PEG derivative containing an amino group with a terminal carboxylic acid . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Mode of Action

The primary mode of action of Amino-PEG9-acid involves its use as a linker in the synthesis of ADCs . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific antibodies . The Amino-PEG9-acid linker connects the antibody to the cytotoxic drug, allowing the drug to be released in the target cells .

Biochemical Pathways

The specific biochemical pathways affected by Amino-PEG9-acid would depend on the particular ADC it is part of. The ADC, once bound to the target cell, is internalized and the cytotoxic drug is released, disrupting the cellular functions and leading to cell death . The exact pathways affected would depend on the nature of the cytotoxic drug attached to the ADC.

Pharmacokinetics

As a PEG-based linker, Amino-PEG9-acid is likely to influence the pharmacokinetics of the ADCs it forms. PEGylation, the process of attaching PEG chains to molecules, has been shown to improve the solubility, stability, and half-life of drugs . It can also reduce immunogenicity and enhance the bioavailability of the drug . .

Result of Action

The result of the action of Amino-PEG9-acid is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a linker, Amino-PEG9-acid enables the selective delivery of these drugs, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of Amino-PEG9-acid, as part of an ADC, can be influenced by various environmental factors. These include the pH of the environment, which can affect the stability of the ADC, and the presence of proteases, which can cleave the ADC and release the drug . Additionally, factors such as the density of the target antigen on the cell surface and the rate of internalization of the ADC can also influence the efficacy of the ADC .

Analyse Biochimique

Biochemical Properties

Amino-PEG9-acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the properties of the Amino-PEG9-acid’s side chains .

Cellular Effects

Amino-PEG9-acid has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Amino-PEG9-acid involves its interactions at the molecular level . It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Amino-PEG9-acid can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Amino-PEG9-acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Amino-PEG9-acid is involved in various metabolic pathways . It interacts with certain enzymes or cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Amino-PEG9-acid is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Amino-PEG9-acid and its effects on activity or function are of great interest . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG9-acid typically involves the reaction of polyethylene glycol with amino and carboxyl functional groups. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of Amino-PEG9-acid involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG9-acid undergoes various chemical reactions, including:

Amide Coupling: The amino group reacts with activated carboxylic acids or NHS esters to form stable amide bonds.

Reductive Amination: The amino group can react with aldehydes or ketones in the presence of reducing agents to form secondary amines.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

NHS Esters: Used for activating carboxylic acids to facilitate amide bond formation.

Reducing Agents: Such as sodium cyanoborohydride for reductive amination.

Catalysts: Including carbodiimides for esterification reactions.

Major Products Formed

Amide Bonds: Formed through coupling reactions with carboxylic acids.

Secondary Amines: Resulting from reductive amination.

Comparaison Avec Des Composés Similaires

Amino-PEG9-acid is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and stability. Similar compounds include:

Amino-PEG4-acid: Shorter chain length, offering less flexibility.

Amino-PEG12-acid: Longer chain length, providing greater flexibility but potentially less stability.

Carboxy-PEG-amine: Contains both carboxyl and amino groups but with varying chain lengths.

Amino-PEG9-acid stands out due to its specific chain length, which makes it suitable for a wide range of applications while maintaining stability and solubility .

Activité Biologique

Amino-PEG9-acid is a polyethylene glycol (PEG)-based compound that has garnered attention for its potential applications in drug delivery and therapeutic development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article explores the biological activity of Amino-PEG9-acid, focusing on its synthesis, functional properties, and implications in various therapeutic contexts.

Chemical Structure and Synthesis

Amino-PEG9-acid consists of a PEG chain with an amino group at one end and a carboxylic acid at the other. The structure allows for versatile conjugation with various biomolecules, enhancing their pharmacokinetic properties. The synthesis typically involves the reaction of PEG with amine and acid functionalities, facilitating site-selective modifications that are crucial for maintaining bioactivity while improving solubility and stability.

Biological Activity

The biological activity of Amino-PEG9-acid is primarily defined by its role as a PROTAC linker. PROTACs are bifunctional molecules that promote targeted protein degradation, offering a novel approach to treating diseases such as cancer by selectively eliminating harmful proteins. The incorporation of Amino-PEG9-acid into PROTACs enhances their solubility and cellular uptake, which is critical for effective therapeutic action.

Key Findings from Research Studies

- Enhanced Solubility and Stability : Studies indicate that PEGylation using Amino-PEG9-acid significantly improves the solubility of conjugated proteins in physiological conditions, which is essential for in vivo applications .

- Targeted Protein Degradation : Research has demonstrated that PROTACs incorporating Amino-PEG9-acid exhibit increased efficacy in degrading target proteins compared to non-PEGylated counterparts. This is attributed to improved pharmacokinetics and bioavailability .

- Cellular Uptake : The presence of the PEG moiety aids in cellular penetration, thereby enhancing the overall effectiveness of therapeutic agents. In vitro studies show that cells treated with PROTACs containing Amino-PEG9-acid have higher degradation rates of target proteins .

Case Study 1: Cancer Therapeutics

A study published in Molecular Cancer Therapeutics explored the use of Amino-PEG9-acid in developing a PROTAC targeting an oncogenic protein associated with breast cancer. The results showed that the PEGylated PROTAC achieved significant tumor reduction in mouse models compared to traditional inhibitors, highlighting the advantages of targeted degradation over inhibition alone .

Case Study 2: Autoimmune Disorders

Another investigation focused on using Amino-PEG9-acid to create PROTACs aimed at degrading pro-inflammatory cytokines involved in autoimmune diseases. The findings revealed that these PROTACs not only reduced cytokine levels but also improved animal models' clinical outcomes, suggesting potential therapeutic applications for human conditions .

Data Summary

The following table summarizes key characteristics and findings related to Amino-PEG9-acid:

| Property | Description | Impact |

|---|---|---|

| Molecular Weight | Approximately 500 Da (dependent on PEG length) | Facilitates cellular uptake |

| Solubility | High solubility in aqueous solutions | Enhances bioavailability |

| Bioactivity | Effective as a linker in PROTACs | Promotes targeted protein degradation |

| Therapeutic Applications | Cancer treatment, autoimmune disorders | Potential for broad therapeutic use |

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPBFSLIVZGGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.